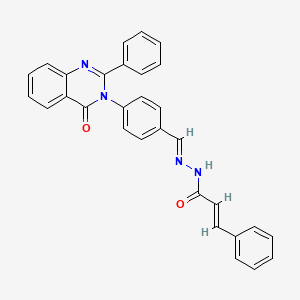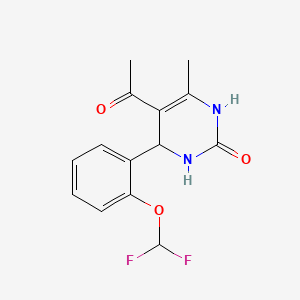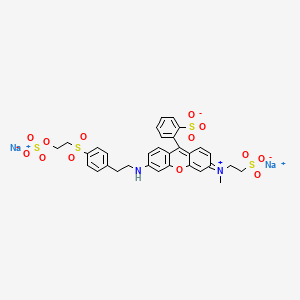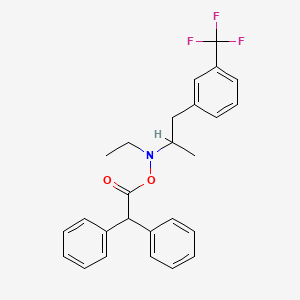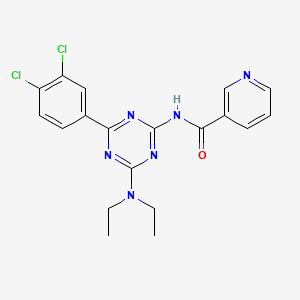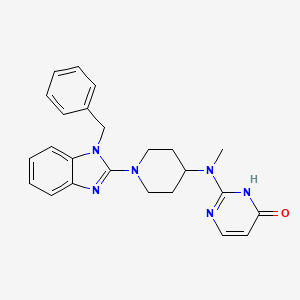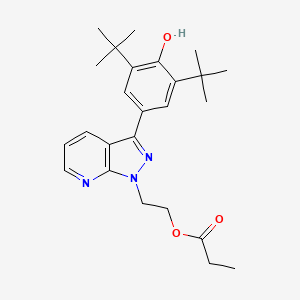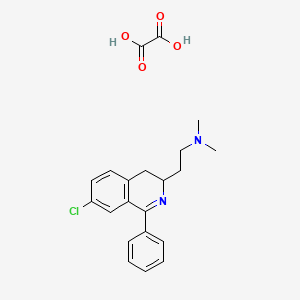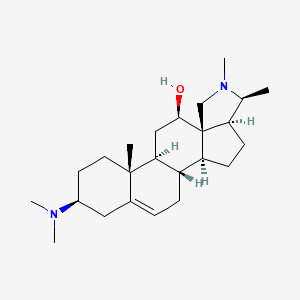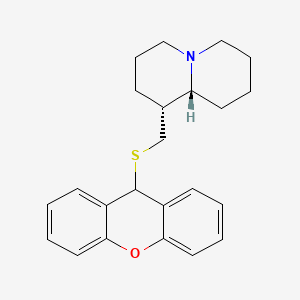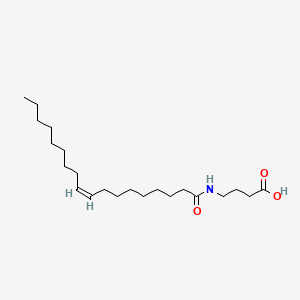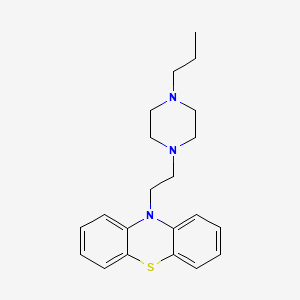
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “P 933” is a synthetic chemical with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and versatility, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “P 933” involves several steps, starting with the selection of appropriate precursors. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the scale of production.
Industrial Production Methods: In industrial settings, the production of “P 933” is optimized for large-scale manufacturing. This involves the use of advanced equipment and technologies to ensure consistent quality and efficiency. The process may include continuous flow reactors, automated control systems, and stringent quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: “P 933” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “P 933” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from the reactions of “P 933” depend on the specific reaction conditions and reagents used
科学的研究の応用
Chemistry: In chemistry, “P 933” is used as a reagent and intermediate in the synthesis of other compounds. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, “P 933” is used to study cellular processes and molecular interactions. It can serve as a probe or marker in various assays and experiments, providing insights into the underlying mechanisms of biological systems.
Medicine: In medicine, “P 933” has potential therapeutic applications. It may be used as a drug candidate for treating specific diseases or as a diagnostic tool for detecting certain conditions. Its unique properties make it a promising compound for further research and development in the pharmaceutical industry.
Industry: In industrial applications, “P 933” is used in the production of various materials and products. Its versatility and stability make it suitable for use in manufacturing processes, including the production of polymers, coatings, and specialty chemicals.
作用機序
The mechanism of action of “P 933” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal applications, “P 933” may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds: Similar compounds to “P 933” include other synthetic chemicals with comparable structures and properties. These may include compounds used in similar applications or with similar mechanisms of action.
Uniqueness: What sets “P 933” apart from similar compounds is its unique combination of properties, such as its stability, reactivity, and versatility. These characteristics make it a valuable compound for a wide range of applications, from scientific research to industrial production.
特性
CAS番号 |
103506-91-8 |
|---|---|
分子式 |
C21H27N3S |
分子量 |
353.5 g/mol |
IUPAC名 |
10-[2-(4-propylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C21H27N3S/c1-2-11-22-12-14-23(15-13-22)16-17-24-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)24/h3-10H,2,11-17H2,1H3 |
InChIキー |
KKVDNAMPFZZGON-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


